Bienvenue dans la boutique en ligne BenchChem!

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Chiral Amine Building Block Enantiomeric Purity Asymmetric Synthesis

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2703745-61-1) is a chiral, brominated 2,3-dihydrobenzofuran-3-amine derivative supplied as the hydrochloride salt. It belongs to the benzofuran class of heterocyclic compounds and features a stereospecific (R)-configured amine at the 3-position and a bromine substituent at the 7-position of the dihydrobenzofuran core.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B7948577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Br)N.Cl
InChIInChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
InChIKeyIIJLGAROGPJXJC-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride: Compound Class and Procurement-Relevant Identity


(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2703745-61-1) is a chiral, brominated 2,3-dihydrobenzofuran-3-amine derivative supplied as the hydrochloride salt. It belongs to the benzofuran class of heterocyclic compounds and features a stereospecific (R)-configured amine at the 3-position and a bromine substituent at the 7-position of the dihydrobenzofuran core . The hydrochloride salt form (molecular formula C₈H₉BrClNO, MW 250.52) is employed to enhance aqueous solubility relative to the free base (C₈H₈BrNO, MW 214.06) . This compound is utilized primarily as a chiral amine building block in medicinal chemistry and pharmaceutical intermediate synthesis, with vendor-reported purities of 95–97% and batch-specific analytical characterization including NMR, HPLC, and GC available from multiple suppliers .

Why In-Class Substitution of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Is Scientifically Unreliable


Substituting (R)-7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride with a positional isomer (e.g., 5-bromo or 6-bromo), the opposing (S)-enantiomer, the racemic mixture, the non-brominated parent, or the free base form introduces quantifiable differences in stereochemical identity, lipophilicity, molecular weight, solubility, and synthetic utility that can confound chiral recognition, alter pharmacokinetic profiles in derived compounds, or reduce reaction yields in asymmetric syntheses [1]. Even subtle variations—such as the 0.01 unit consensus Log P difference between the 7-bromo and 6-bromo regioisomers or the 36.46 g/mol molecular weight differential between the hydrochloride salt and free base—can affect downstream physicochemical and biological performance . The evidence below quantifies these differentiation dimensions to guide scientifically justified procurement decisions.

Quantitative Differentiation Evidence for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (97%) vs. (S)-Enantiomer (95%) from a Common Supplier

When sourced from the same commercial supplier (Fluorochem, distributed via CymitQuimica), the (R)-enantiomer of 7-bromo-2,3-dihydrobenzofuran-3-amine (free base) is listed at 97% purity, whereas the corresponding (S)-enantiomer is listed at 95% purity—a 2-percentage-point absolute difference in vendor-specified chemical purity . Both entries reference identical molecular weight (214.06) and InChIKey scaffold, confirming that the purity differential reflects batch-to-batch enantiomeric composition rather than a difference in salt form or hydration state.

Chiral Amine Building Block Enantiomeric Purity Asymmetric Synthesis

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Aqueous Solubility

The hydrochloride salt of (R)-7-bromo-2,3-dihydrobenzofuran-3-amine (MW 250.52) carries an additional 36.46 g/mol relative to the free base (MW 214.06), corresponding to one equivalent of HCl . The hydrochloride salt form of 2,3-dihydrobenzofuran-3-amine analogs has been computationally predicted to exhibit aqueous solubility of approximately 1.18 mg/mL (ESOL method), whereas the free base is predicted to have substantially lower aqueous solubility (0.938 mg/mL for the free base form based on SwissADME ESOL calculations; Log S = −2.36) . Although direct experimental solubility data for this specific compound are not publicly available, the salt form is consistently described across multiple vendor sources as conferring enhanced water solubility suitable for aqueous reaction conditions and biological assay preparation.

Salt Selection Aqueous Solubility Formulation Compatibility

Regioisomeric Differentiation: 7-Bromo vs. 6-Bromo Consensus Log P and Synthetic Accessibility

Computational comparison of the 7-bromo regioisomer of (R)-2,3-dihydrobenzofuran-3-amine with its 6-bromo counterpart reveals nearly identical consensus Log P values (1.65 vs. 1.66; ΔLog P = −0.01), identical TPSA (35.25 Ų), and identical predicted aqueous solubility (Log S = −2.36 for both) . The differentiation between these two regioisomers therefore resides not in bulk physicochemical properties but in the distinct electronic and steric environment of the bromine substitution position: the 7-bromo substituent is ortho to the dihydrofuran oxygen, creating a unique electronic effect on the aromatic ring that can influence the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the geometry of ligand–target interactions in medicinal chemistry applications. The 7-bromo isomer also serves as a direct precursor to 7-substituted benzofuran pharmacophores, which appear in patent literature for CNS-active compounds [1].

Regioisomer Comparison Lipophilicity C-H Functionalization

Bromine Substituent Advantage: Halogen-Mediated Reactivity and Physicochemical Impact vs. Non-Brominated Parent

The presence of the bromine atom at the 7-position distinguishes (R)-7-bromo-2,3-dihydrobenzofuran-3-amine from its non-brominated parent compound, (R)-2,3-dihydrobenzofuran-3-amine (MW 135.16). The bromine substituent increases molecular weight by 78.90 g/mol, raises predicted density from 1.2 ± 0.1 g/cm³ (non-brominated) to 1.6 ± 0.1 g/cm³, and elevates the predicted boiling point from ~212 °C to ~264 °C . Critically, the aryl bromide serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.), enabling modular diversification of the benzofuran scaffold—a capability absent in the non-halogenated parent [1]. In medicinal chemistry contexts, the bromine atom can also participate in halogen bonding with protein targets, a non-canonical interaction that can enhance binding affinity and selectivity in ways not accessible to the des-bromo analog.

Halogen Bonding Cross-Coupling Handle Molecular Recognition

Patent-Documented Intermediate Utility: 7-Amino-Dihydrobenzofuran Core in SGLT Inhibitor Synthesis

International Patent Publication WO 2022/051980 A1 (also published as US 12,448,360) explicitly describes a synthetic route in which 2,3-dihydrobenzofuran-7-amine serves as the starting material for preparing key intermediates in SGLT inhibitor synthesis [1]. The patent discloses that the inventive route requires significantly fewer steps (7 steps from the 7-amino-dihydrobenzofuran starting material to advanced intermediate compound 2) compared to the 14–15 steps required by the prior art route disclosed in CN109311861A, representing a ~50% reduction in synthetic step count [1]. While this patent employs the non-brominated 7-amino congener, the (R)-7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride described herein provides the equivalent 7-amino-dihydrobenzofuran core with the added advantage of a bromine substituent that can serve as a synthetic handle or be reductively removed as needed, offering greater synthetic divergence potential.

SGLT Inhibitor Pharmaceutical Intermediate Process Chemistry

Evidence-Backed Application Scenarios for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride


Asymmetric Synthesis of Chiral 2,3-Disubstituted Dihydrobenzofuran Pharmacophores

This compound is optimally deployed as a chiral amine building block for the enantioselective synthesis of 2,3-disubstituted dihydrobenzofurans, a privileged scaffold in natural products and bioactive molecules [1]. The (R)-configuration at the 3-position, combined with the 7-bromo substituent, provides both stereochemical definition and a synthetic handle for Pd-catalyzed cross-coupling at the aryl bromide position, enabling modular construction of diverse compound libraries for medicinal chemistry SAR campaigns.

CNS Drug Discovery: Serotonin/Dopamine Receptor Modulator Precursor

The dihydrobenzofuran-3-amine scaffold is documented in the patent literature as a core structure for 5-HT₂C receptor agonists and other CNS-active agents [2]. The (R)-7-bromo variant provides a chiral, halogenated entry point for synthesizing candidate compounds targeting neurological and psychiatric indications, with the bromine enabling late-stage diversification via cross-coupling to explore substituent effects on receptor subtype selectivity and blood-brain barrier penetration.

SGLT Inhibitor Intermediate Development Programs

Patent WO 2022/051980 A1 establishes the 7-amino-dihydrobenzofuran core as a strategically advantageous starting material for SGLT inhibitor intermediate synthesis, reducing the synthetic step count by approximately 50% compared to prior art routes [3]. The (R)-7-bromo variant offers an even more versatile entry point, as the bromine can be retained for further functionalization or removed via hydrogenolysis, providing synthetic flexibility not available with the non-halogenated 7-amino congener.

Halogen Bonding-Enabled Fragment-Based Drug Discovery (FBDD)

The aryl bromide at the 7-position can engage in halogen bonding interactions with electron-rich moieties in protein binding pockets (e.g., backbone carbonyl oxygens, π-systems), a well-established phenomenon in medicinal chemistry [4]. Combined with the chiral amine, which can form hydrogen bonds and ionic interactions with target residues, this compound serves as an information-rich fragment or scaffold for fragment-based screening and structure-based design initiatives where both stereochemistry and halogen bonding are hypothesized to contribute to binding affinity.

Quote Request

Request a Quote for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.